Kinase Inhibition Profile: Aurora Kinase A Inhibition in Cellular Context
Vendor-supplied technical documentation indicates that 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine inhibits Aurora kinase A activity in human colon cancer cells, leading to reduced phosphorylation of the enzyme at Thr283 . However, this information is not accompanied by a quantitative IC50 value or a direct comparator compound. In contrast, the broader pyrimidine-based Aurora kinase inhibitor class includes well-characterized compounds such as compound 6 (a dual Aurora A/HDAC inhibitor) with a reported Aurora A IC50 of 116 nM [1]. Without a directly measured IC50 for 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine, any quantitative comparison to known Aurora A inhibitors is not possible based on current public data.
| Evidence Dimension | Aurora kinase A inhibition |
|---|---|
| Target Compound Data | Inhibition observed (phosphorylation reduction at Thr283 in human colon cancer cells) |
| Comparator Or Baseline | Compound 6 (dual Aurora A/HDAC inhibitor): IC50 = 116 nM |
| Quantified Difference | Not calculable due to lack of quantitative IC50 data for target compound |
| Conditions | Cellular assay (human colon cancer cells) for target compound; biochemical kinase assay for comparator |
Why This Matters
A definitive IC50 value is essential for selecting this compound as a chemical probe; without it, the compound's potency cannot be benchmarked against known Aurora A inhibitors.
- [1] Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/ (accessed April 17, 2026). View Source
